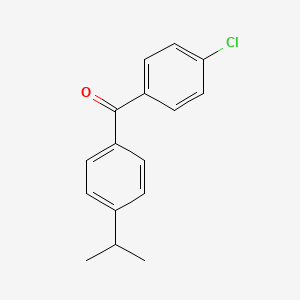

4-Chloro-4'-isopropylbenzophenone

Description

Contextualization within the Landscape of Substituted Benzophenones

Substituted benzophenones are a class of organic compounds derived from the benzophenone (B1666685) parent structure, characterized by the presence of various functional groups on their two phenyl rings. These modifications significantly influence their electronic and steric properties, leading to a wide array of applications in photochemistry, polymer science, and medicinal chemistry. The position and nature of these substituents allow for the fine-tuning of the molecule's photophysical and chemical characteristics.

4-Chloro-4'-isopropylbenzophenone is distinguished by the presence of a chloro group at the 4-position of one phenyl ring and an isopropyl group at the 4'-position of the other. This specific substitution pattern places it within a unique niche of asymmetrically substituted benzophenones. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating, sterically bulky isopropyl group is a key area of scientific inquiry.

| Property | Description |

| CAS Number | 78650-61-0 |

| Molecular Formula | C16H15ClO |

| Molecular Weight | 258.74 g/mol |

| IUPAC Name | (4-chlorophenyl)(4-isopropylphenyl)methanone |

Significance of Specific Aromatic Substituent Effects on Molecular Behavior

The substituents on the aromatic rings of benzophenone derivatives play a crucial role in dictating their molecular behavior, particularly their photochemical properties. The chloro and isopropyl groups in 4-Chloro-4'-isopropylbenzophenone exert opposing electronic effects, which in turn influence the energy levels of its excited states and the efficiency of photochemical reactions.

The chlorine atom, being an electron-withdrawing group, can affect the n-π* and π-π* transitions of the carbonyl chromophore. This can influence the intersystem crossing rate, a critical step in many photochemical reactions of benzophenones. Studies on other chlorinated benzophenones have shown that the position of the chloro substituent impacts the reactivity of the triplet state.

Conversely, the isopropyl group is an electron-donating group. Research on the photoreduction kinetics of benzophenone derivatives has indicated that electron-donating groups can impact the stability of the resulting ketyl radicals, which are key intermediates in photoreduction reactions. nih.gov The photoreduction of benzophenones, often carried out in isopropyl alcohol, is a classic photochemical reaction where the benzophenone is reduced to benzopinacol. bgsu.eduyoutube.com In the case of 4-Chloro-4'-isopropylbenzophenone, the isopropyl group on the molecule itself could potentially participate in intramolecular hydrogen abstraction reactions upon photoexcitation, although this is a subject for further investigation.

Current Research Frontiers and Knowledge Gaps Pertaining to the Compound

While the general principles of substituted benzophenone chemistry provide a framework for understanding 4-Chloro-4'-isopropylbenzophenone, specific research on this compound is still in its early stages. A significant portion of the available information comes from supplier databases and general studies on substituted benzophenones.

A primary method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. wikipedia.orgchemguide.co.ukkhanacademy.org For 4-Chloro-4'-isopropylbenzophenone, a plausible synthetic route involves the reaction of isopropylbenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. chemguide.co.uk

Plausible Synthesis via Friedel-Crafts Acylation:

A significant knowledge gap exists in the experimental data for 4-Chloro-4'-isopropylbenzophenone. Detailed spectroscopic characterization (NMR, IR, UV-Vis), comprehensive photophysical studies to determine quantum yields and excited state lifetimes, and explorations of its applications in areas such as photoinitiators or as a synthetic intermediate are yet to be extensively reported in peer-reviewed literature.

Future research will likely focus on elucidating the specific photochemical and photophysical properties of this molecule. Investigating its potential as a photosensitizer or in materials science could open up new avenues for its application. Further studies are required to fully understand the intricate effects of its unique substitution pattern and to explore its potential in advanced chemical research.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRABXVTYMMCJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373978 | |

| Record name | 4-chloro-4'-isopropylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78650-61-0 | |

| Record name | 4-chloro-4'-isopropylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 4 Chloro 4 Isopropylbenzophenone

Development of Efficient Synthetic Pathways

The construction of the diaryl ketone core of 4-Chloro-4'-isopropylbenzophenone primarily relies on the formation of a carbon-carbon bond between the two aromatic rings, with one bearing the carbonyl group.

Friedel-Crafts Acylation: Optimization and Scope for Alkyl and Halogenated Aromatic Precursors

The most direct and widely employed method for synthesizing benzophenone (B1666685) derivatives is the Friedel-Crafts acylation. masterorganicchemistry.comnih.gov This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.com For the synthesis of 4-Chloro-4'-isopropylbenzophenone, this can be achieved by reacting isopropylbenzene with 4-chlorobenzoyl chloride or by reacting chlorobenzene (B131634) with 4-isopropylbenzoyl chloride.

The optimization of Friedel-Crafts acylation is crucial for maximizing yield and selectivity. Key parameters that are often fine-tuned include the choice of solvent, catalyst, reaction temperature, and duration. scribd.com For instance, the benzoylation of chlorobenzene has been studied under various conditions, revealing that the distribution of ortho, meta, and para isomers is sensitive to these factors. scribd.com The para-substituted product is typically the major isomer due to steric hindrance. scribd.com

The scope of the Friedel-Crafts acylation extends to a variety of alkyl and halogenated aromatic precursors. Halogenated aromatics are generally suitable substrates for this reaction. masterorganicchemistry.com However, the presence of strongly deactivating groups on the aromatic ring can hinder the reaction. libretexts.org Conversely, activating groups, such as alkyl groups, facilitate the reaction but can sometimes lead to polyalkylation, although this is less of a concern in acylation compared to alkylation. libretexts.orggoogleapis.com

A study on the Friedel-Crafts acylation of various aromatic compounds using iron zirconium phosphate (B84403) as a catalyst demonstrated that a wide range of benzene (B151609) derivatives can react efficiently with benzoyl chloride and its derivatives to produce the corresponding aromatic ketones with good yields, where the para isomer is the predominant product. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Isopropylbenzene | 4-Chlorobenzoyl Chloride | AlCl₃ | Not Specified | Not Specified | Not Specified | masterorganicchemistry.com |

| Chlorobenzene | 4-Isopropylbenzoyl Chloride | AlCl₃ | Not Specified | Not Specified | Not Specified | masterorganicchemistry.com |

| Chlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 25 | 84-97 (para) | scribd.com |

| Benzene Derivatives | Benzoyl Chloride Derivatives | Iron Zirconium Phosphate | Solvent-free | Not Specified | Good to Excellent | researchgate.net |

Exploration of Alternative Carbon-Carbon Bond Forming Reactions

While Friedel-Crafts acylation is the workhorse for benzophenone synthesis, other carbon-carbon bond-forming strategies can be employed. These methods often involve the use of organometallic reagents. youtube.comyoutube.com

One such approach is the reaction of an organometallic compound, such as a Grignard reagent derived from 4-chlorobromobenzene, with a suitable electrophile like 4-isopropylbenzoyl chloride. The Grignard reagent, acting as a nucleophile, would attack the electrophilic carbonyl carbon of the acyl chloride. youtube.com

Another strategy involves the oxidation of a diarylmethane precursor. For example, 4-chloro-4'-isopropyldiphenylmethane could be oxidized to yield the target benzophenone. The synthesis of benzophenone itself can be achieved through the copper-catalyzed oxidation of diphenylmethane. wikipedia.org

Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be adapted for the synthesis of diaryl ketones. nih.gov This would typically involve the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a source of carbon monoxide.

Stereochemical Control in Analogous Synthetic Routes (if applicable to chiral analogues)

The concept of stereochemical control becomes relevant when synthesizing chiral analogues of 4-Chloro-4'-isopropylbenzophenone. rijournals.com If a chiral center were introduced, for instance, by replacing the isopropyl group with a chiral substituent, controlling the stereochemistry of the final product would be paramount.

Strategies for achieving stereochemical control include the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. rijournals.comyoutube.com A chiral auxiliary is a temporary functional group that is incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction and is later removed. youtube.com

Chiral catalysts, on the other hand, can induce asymmetry in the product without being covalently bonded to the substrate. acs.orgresearchgate.net For example, a chiral Lewis acid could be used in a Friedel-Crafts type reaction to favor the formation of one enantiomer over the other. beilstein-institut.de The effectiveness of such a relay of stereochemical information often depends on the structure of the catalyst and its interaction with the substrate. beilstein-institut.de

Catalysis in Benzophenone Synthesis

Catalysis is a cornerstone of efficient benzophenone synthesis, particularly in the context of Friedel-Crafts acylation.

Role of Lewis Acids and Brønsted Acids in Acylation Reactions

Lewis acids are indispensable catalysts in Friedel-Crafts acylation. masterorganicchemistry.com They function by activating the acylating agent, typically an acyl chloride. youtube.comquora.com The Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, making it a better leaving group and generating a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. masterorganicchemistry.com A variety of Lewis acids can be used, including FeCl₃, BF₃, and ZnCl₂. youtube.comresearchgate.net

| Lewis Acid | Function | Reference |

| AlCl₃ | Activates acyl chloride, generates acylium ion | masterorganicchemistry.comyoutube.comquora.com |

| FeCl₃ | Alternative Lewis acid catalyst | youtube.com |

| BF₃ | Used in Friedel-Crafts reactions | researchgate.net |

| ZnCl₂ | Used in Friedel-Crafts reactions | researchgate.net |

Brønsted acids can also play a role in certain synthetic routes. For example, in the Fries rearrangement of phenyl p-chlorobenzoate to form 4-chloro-4'-hydroxybenzophenone (B194592), a reaction that can be a precursor step, strong acids can be used. chemicalbook.com

Emerging Catalytic Systems for Enhanced Selectivity and Yield

Research is ongoing to develop more efficient, selective, and environmentally friendly catalytic systems for benzophenone synthesis. One area of focus is the use of solid acid catalysts, which offer advantages in terms of separation and reusability. ijraset.com For instance, K-10 clay-supported metal chlorides have been shown to be effective catalysts for the synthesis of 4-chloro-4'-hydroxybenzophenone, with Fe³⁺ supported on K-10 clay giving a high yield. ijraset.com

Another emerging area is the development of novel catalytic materials like MXenes, which are being explored for various catalytic applications. researchgate.net While not yet specifically reported for 4-Chloro-4'-isopropylbenzophenone synthesis, their unique electronic and structural properties suggest potential for future applications in this area.

Photocatalysis represents another modern approach. For example, benzophenone itself can act as a photocatalyst in certain reactions, such as the C-4 selective alkylation of pyridines. nih.gov This highlights the potential for light-mediated synthetic strategies in the broader context of aromatic ketone chemistry.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

The synthesis of 4-Chloro-4'-isopropylbenzophenone is most commonly achieved through a Friedel-Crafts acylation reaction. byjus.commasterorganicchemistry.com This electrophilic aromatic substitution involves the reaction of cumene (B47948) (isopropylbenzene) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). masterorganicchemistry.com The elucidation of the precise reaction mechanism relies on a combination of kinetic and spectroscopic investigations.

The generally accepted mechanism for the Friedel-Crafts acylation proceeds through several key steps. byjus.com Initially, the Lewis acid catalyst reacts with the 4-chlorobenzoyl chloride to form a highly electrophilic acylium ion. byjus.commasterorganicchemistry.com This acylium ion is stabilized by resonance. byjus.com Subsequently, the electron-rich aromatic ring of cumene attacks the acylium ion, leading to the formation of a cyclohexadienyl cation intermediate, which temporarily disrupts the aromaticity of the ring. byjus.com Finally, a base (such as AlCl₄⁻) deprotonates the intermediate, restoring aromaticity and yielding the final product, 4-Chloro-4'-isopropylbenzophenone, along with the regeneration of the AlCl₃ catalyst and formation of HCl. byjus.com

Kinetic studies are crucial for understanding the reaction rates and the factors that influence them. By systematically varying the concentrations of the reactants (cumene and 4-chlorobenzoyl chloride) and the catalyst, the order of the reaction with respect to each component can be determined. For Friedel-Crafts acylations, the reaction rate is often dependent on the formation of the acylium ion. rsc.org Kinetic analyses of similar reactions have been performed to understand the influence of substituents on the aromatic rings and the choice of solvent. researchgate.netacs.org For instance, the rate of acylation can be significantly affected by the electron-donating or electron-withdrawing nature of the substituents on both the benzoyl chloride and the aromatic substrate. rsc.org

Spectroscopic methods are indispensable for identifying the reactants, intermediates, and the final product, as well as for monitoring the progress of the reaction.

| Spectroscopic Technique | Expected Observations for 4-Chloro-4'-isopropylbenzophenone |

| Infrared (IR) Spectroscopy | Appearance of a strong absorption band around 1650-1670 cm⁻¹ corresponding to the stretching vibration of the ketone (C=O) group. Disappearance of the acyl chloride C=O stretch at a higher frequency (around 1770-1800 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In ¹H NMR, characteristic signals for the aromatic protons would be observed in the range of 7.0-8.0 ppm. The isopropyl group would show a septet for the CH proton and a doublet for the two CH₃ groups. ¹³C NMR would show a signal for the carbonyl carbon around 195 ppm, in addition to distinct signals for the aromatic and aliphatic carbons. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the mass of 4-Chloro-4'-isopropylbenzophenone. Fragmentation patterns can provide further structural confirmation. For instance, electrospray ionization (ESI) mass spectrometry has been used to analyze related benzophenone structures, revealing characteristic fragmentation. researchgate.net |

By combining these kinetic and spectroscopic approaches, a comprehensive understanding of the reaction mechanism for the synthesis of 4-Chloro-4'-isopropylbenzophenone can be achieved, allowing for the optimization of reaction conditions to maximize yield and purity.

Isolation and Purification Strategies for High-Purity Research Materials

Following the synthesis of 4-Chloro-4'-isopropylbenzophenone, a multi-step process is required to isolate the crude product and purify it to a standard suitable for research applications. The choice of purification strategy depends on the scale of the reaction and the nature of the impurities present. Common impurities include unreacted starting materials (cumene, 4-chlorobenzoyl chloride), the Lewis acid catalyst, and potential side-products from the reaction.

The initial workup typically involves quenching the reaction mixture, often with a dilute acid solution, to decompose the aluminum chloride catalyst complex. This is followed by a liquid-liquid extraction. nih.govacs.org The organic layer, containing the crude product, is separated from the aqueous layer, which contains the hydrolyzed catalyst and other water-soluble byproducts. The organic solvent is then removed, often by rotary evaporation, to yield the crude solid or oily product. chemicalforums.com

For obtaining high-purity material, one or more of the following techniques are employed:

| Purification Method | Description | Advantages | Disadvantages |

| Recrystallization | This is a common and effective method for purifying solid organic compounds. scribd.com The crude product is dissolved in a hot solvent in which it is highly soluble, and then allowed to cool slowly. chemicalforums.com The desired compound crystallizes out, leaving impurities dissolved in the solvent. scribd.com Suitable solvents for benzophenone derivatives include methanol, ethanol (B145695), cyclohexane, or petroleum ether. chemicalforums.com | Can yield very pure crystalline material. Relatively simple and scalable. | Requires finding a suitable solvent system. Some product is always lost in the mother liquor. |

| Column Chromatography | This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through the column. googleapis.com It is highly effective for separating compounds with different polarities. | Excellent for separating complex mixtures and achieving high purity. googleapis.com | Can be time-consuming and requires larger volumes of solvent, making it less ideal for large-scale purification. |

| Distillation | For crude products that are liquid or have a sufficiently low boiling point, fractional distillation under reduced pressure can be used to separate the product from less volatile or more volatile impurities. google.com | Effective for purifying liquids and can be used on a large scale. google.com | Not suitable for high-melting-point solids or thermally unstable compounds. |

| Acid-Base Extraction | If acidic or basic impurities are present, they can be removed by washing the organic solution of the crude product with an aqueous base or acid, respectively. This converts the impurities into water-soluble salts that can be extracted into the aqueous phase. chemicalforums.com | Simple and effective for removing specific types of impurities. | Only applicable for acidic or basic impurities. |

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point determination. univ.kiev.ua A sharp and well-defined melting point is a good indicator of high purity for a crystalline solid. scribd.com

Advanced Spectroscopic Characterization of 4 Chloro 4 Isopropylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy is the cornerstone of structural analysis, offering insights into the chemical environment of each proton in a molecule. In 4-Chloro-4'-isopropylbenzophenone, the proton spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of the isopropyl group.

The protons on the 4-chlorophenyl ring are anticipated to appear as a pair of doublets due to ortho- and meta-coupling. Similarly, the protons on the 4'-isopropylphenyl ring will also present as a pair of doublets. The methine proton of the isopropyl group will likely be observed as a septet, a result of coupling with the six equivalent methyl protons. The two methyl groups of the isopropyl substituent will, in turn, appear as a doublet due to coupling with the single methine proton.

Predicted ¹H NMR Data for 4-Chloro-4'-isopropylbenzophenone:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (4-chlorophenyl) | 7.70-7.80 | d | ~8.5 |

| Aromatic (4-chlorophenyl) | 7.45-7.55 | d | ~8.5 |

| Aromatic (4'-isopropylphenyl) | 7.75-7.85 | d | ~8.2 |

| Aromatic (4'-isopropylphenyl) | 7.30-7.40 | d | ~8.2 |

| Isopropyl (CH) | 3.00-3.10 | sept | ~6.9 |

Note: The predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

¹³C NMR for Carbon Skeleton and Functional Group Identification

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in 4-Chloro-4'-isopropylbenzophenone will produce a distinct signal in the spectrum. The carbonyl carbon of the benzophenone (B1666685) core is expected to have the most downfield chemical shift, typically in the range of 195-200 ppm. The aromatic carbons will resonate in the region of 125-150 ppm, with their specific shifts influenced by the chloro and isopropyl substituents. The aliphatic carbons of the isopropyl group will appear at the most upfield positions.

Predicted ¹³C NMR Data for 4-Chloro-4'-isopropylbenzophenone:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195.5 |

| Quaternary (C-Cl) | ~138.0 |

| Quaternary (C-isopropyl) | ~155.0 |

| Quaternary (Aromatic) | ~136.0, ~135.0 |

| Aromatic CH (4-chlorophenyl) | ~131.5, ~128.5 |

| Aromatic CH (4'-isopropylphenyl) | ~130.0, ~126.5 |

| Isopropyl (CH) | ~34.5 |

Note: The predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Spin System and Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 4-Chloro-4'-isopropylbenzophenone, COSY would show correlations between the coupled aromatic protons on each ring and, most distinctly, between the methine and methyl protons of the isopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹³C-¹H). This allows for the direct assignment of a proton's signal to its attached carbon. For example, the septet of the isopropyl methine proton would correlate with the corresponding methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure. For instance, HMBC would show correlations from the isopropyl methine proton to the aromatic carbons of the 4'-isopropylphenyl ring and to the carbonyl carbon, thus confirming the attachment of the isopropylphenyl group to the benzophenone core.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For 4-Chloro-4'-isopropylbenzophenone (C₁₆H₁₅ClO), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass would confirm the molecular formula.

The fragmentation pattern in the mass spectrum provides further structural evidence. Key expected fragment ions for 4-Chloro-4'-isopropylbenzophenone would include:

The loss of the isopropyl group ([M - C₃H₇]⁺).

The formation of the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺).

The formation of the 4-isopropylbenzoyl cation ([C₁₀H₁₁O]⁺).

The 4-chlorophenyl cation ([C₆H₄Cl]⁺).

The 4-isopropylphenyl cation ([C₉H₁₁]⁺).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gla.ac.uk It is an excellent method for assessing the purity of a sample and identifying any potential impurities. nih.gov

In a GC-MS analysis of 4-Chloro-4'-isopropylbenzophenone, the sample is first vaporized and passed through a GC column, which separates the components of the mixture based on their volatility and interaction with the column's stationary phase. A pure sample of 4-Chloro-4'-isopropylbenzophenone should ideally show a single sharp peak in the gas chromatogram. The retention time of this peak is a characteristic property of the compound under the specific GC conditions.

As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for that component. The mass spectrum of the main peak should correspond to that of 4-Chloro-4'-isopropylbenzophenone, confirming its identity. Any additional peaks in the chromatogram would indicate the presence of impurities, which can then be identified by their respective mass spectra. This technique is crucial for quality control, ensuring that the synthesized compound is free from starting materials, by-products, or other contaminants. rsc.orgpatsnap.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying the functional groups and probing the conformational landscape of molecules. The vibrational modes of 4-Chloro-4'-isopropylbenzophenone are characteristic of its constituent parts: the chlorophenyl group, the isopropylphenyl group, and the central carbonyl bridge.

The IR and Raman spectra of 4-Chloro-4'-isopropylbenzophenone can be interpreted by assigning specific absorption bands to the vibrations of its functional groups. While a dedicated spectrum for this specific compound is not widely published, data from the closely related 4-chlorobenzophenone (B192759) and general spectroscopic principles for substituted aromatics provide a solid basis for these assignments. jconsortium.com

Key functional group vibrations include:

Carbonyl (C=O) Stretching: The most prominent band in the IR spectrum of benzophenones is typically the C=O stretching vibration, which is expected to appear in the region of 1630-1680 cm⁻¹. For 4-chlorobenzophenone, a strong band is observed around 1637 cm⁻¹ in the IR and 1631 cm⁻¹ in the Raman spectrum. scispace.com The presence of the electron-withdrawing chloro group and the electron-donating isopropyl group on opposite rings of the benzophenone core will influence the exact position of this band.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two aromatic rings are typically observed in the 3000-3100 cm⁻¹ region. scispace.com

Aromatic C-C Stretching: The in-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings usually give rise to a set of bands between 1400 cm⁻¹ and 1600 cm⁻¹. For 4-chlorobenzophenone, these are noted at 1625 cm⁻¹ and 1400 cm⁻¹. jconsortium.com

Isopropyl Group Vibrations: The isopropyl group will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching of the methyl groups are expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. Bending vibrations for the isopropyl group typically appear in the 1300-1400 cm⁻¹ range.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for 4-Chloro-4'-isopropylbenzophenone

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl | C=O Stretch | 1630 - 1680 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| C-C Stretch | 1400 - 1600 | |

| Isopropyl Group | C-H Stretch (asymmetric) | ~2960 |

| C-H Stretch (symmetric) | ~2870 | |

| C-H Bend | 1300 - 1400 | |

| Chloro Group | C-Cl Stretch | 600 - 800 |

The benzophenone molecule is not planar, with the two phenyl rings twisted out of the plane of the central carbonyl group. The degree of this twist is influenced by the nature and position of the substituents on the phenyl rings. In 4-Chloro-4'-isopropylbenzophenone, the steric bulk of the isopropyl group and the electronic effects of both the chloro and isopropyl substituents will determine the preferred conformation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In 4-Chloro-4'-isopropylbenzophenone, the principal electronic transitions are of the π → π* and n → π* type, associated with the aromatic rings and the carbonyl group, respectively.

The UV-Vis spectrum of benzophenone in a non-polar solvent typically shows a strong absorption band (π → π* transition) around 250 nm and a weaker, longer-wavelength band (n → π* transition) around 340 nm. The positions and intensities of these bands are sensitive to the substituents on the aromatic rings. collectionscanada.gc.ca

π → π Transition:* The introduction of the chloro and isopropyl groups is expected to cause a bathochromic (red) shift in the main π → π* absorption band compared to unsubstituted benzophenone. This is due to the extension of the conjugated system and the electronic effects of the substituents. utoronto.ca

n → π Transition:* The weak n → π* transition of the carbonyl group is also likely to be affected by the substituents, although to a lesser extent.

While the exact absorption maxima (λmax) for 4-Chloro-4'-isopropylbenzophenone are not extensively documented in readily available literature, it is expected to exhibit absorption in the UV region, making it a candidate for applications such as a UV absorber or photosensitizer. The solvent environment can also influence the position of these absorption bands.

Table 2: Predicted UV-Vis Absorption Characteristics for 4-Chloro-4'-isopropylbenzophenone

| Transition Type | Chromophore | Predicted λmax Range (nm) |

| π → π | Aromatic rings, Carbonyl | 250 - 280 |

| n → π | Carbonyl | 340 - 360 |

Chemical Reactivity and Reaction Dynamics of 4 Chloro 4 Isopropylbenzophenone

Photochemical Reactivity and Excited State Behavior

The photochemistry of benzophenones is characterized by the efficient formation of excited triplet states upon absorption of UV radiation. The nature and reactivity of these excited states are influenced by the substituents on the aromatic rings. In 4-Chloro-4'-isopropylbenzophenone, the chloro and isopropyl groups modulate the energy levels and reaction pathways of the excited molecule.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule under the influence of light. In the context of 4-Chloro-4'-isopropylbenzophenone, the excited triplet state of the benzophenone (B1666685) core can act as an electron acceptor from a suitable donor molecule. The feasibility of such a process is governed by the redox potentials of the excited benzophenone and the electron donor.

The presence of the electron-withdrawing chloro group and the electron-donating isopropyl group on the different aromatic rings can influence the electron distribution in the excited state, thereby affecting its electron-accepting properties. Following excitation, an electron can be transferred from a donor to the excited 4-Chloro-4'-isopropylbenzophenone, generating a radical anion of the benzophenone and a radical cation of the donor. This charge-separated state is a key intermediate in many photochemical reactions. nih.gov

Hydrogen Atom Abstraction Mechanisms in Organic Transformations

A hallmark of the excited triplet state of benzophenones is its ability to abstract hydrogen atoms from suitable donor molecules. wikipedia.org This process, known as hydrogen atom transfer (HAT), is a key step in many photochemical reactions, including photopolymerization and the functionalization of C-H bonds. wikipedia.org The general mechanism involves the triplet excited state of 4-Chloro-4'-isopropylbenzophenone abstracting a hydrogen atom from a substrate (R-H) to form a ketyl radical and a substrate-derived radical (R•).

The reactivity in HAT reactions is dependent on the bond dissociation energy of the R-H bond and the electronic properties of the excited benzophenone. The chloro and isopropyl substituents can influence the reactivity of the triplet state, though the fundamental mechanism remains the same. This reactivity has been harnessed in various synthetic applications. rsc.org

Dynamics of Triplet State Formation and Decay

Upon absorption of a photon, 4-Chloro-4'-isopropylbenzophenone is promoted to an excited singlet state (S1). Due to efficient intersystem crossing (ISC), this singlet state rapidly converts to the more stable triplet state (T1). The n-π* character of the lowest triplet state in many benzophenones is responsible for its high reactivity in hydrogen abstraction reactions. researchgate.net

The triplet state of 4-Chloro-4'-isopropylbenzophenone can decay through several pathways, including phosphorescence, non-radiative decay, and quenching by other molecules. The lifetime of the triplet state is a crucial factor that determines the efficiency of photochemical reactions. It can be quenched by energy transfer to other molecules with lower triplet energies or by chemical reactions such as hydrogen abstraction and electron transfer.

Electrophilic Aromatic Substitution Reactions on the Benzophenone Core

The two aromatic rings of 4-Chloro-4'-isopropylbenzophenone are susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. uci.edumasterorganicchemistry.com The directing effects of the existing substituents—the chloro group, the isopropyl group, and the benzoyl group—determine the position of the incoming electrophile.

The chloro group is a deactivating but ortho-, para-directing substituent. libretexts.org The isopropyl group is an activating and ortho-, para-directing substituent. libretexts.org The benzoyl group is a deactivating and meta-directing substituent. Therefore, the outcome of an electrophilic substitution on 4-Chloro-4'-isopropylbenzophenone will depend on the reaction conditions and the specific ring being targeted.

| Ring | Substituent | Directing Effect | Predicted Position of Electrophilic Attack |

| Chlorinated Ring | -Cl | Ortho, Para | Ortho to the chloro group |

| Isopropylated Ring | -CH(CH₃)₂ | Ortho, Para | Ortho to the isopropyl group |

This table provides a simplified prediction. Steric hindrance can also influence the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For instance, nitration of the isopropyl-substituted ring would be expected to occur primarily at the positions ortho to the isopropyl group.

Nucleophilic Reactions at the Carbonyl Center and Aromatic Halogen

The carbonyl group of 4-Chloro-4'-isopropylbenzophenone is an electrophilic center and can undergo nucleophilic addition reactions. Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after workup.

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions of high temperature and pressure, or in the presence of a strong nucleophile and a suitable catalyst, it can be replaced.

Radical Chemistry and Its Synthetic Utility

The formation of the ketyl radical through hydrogen atom abstraction opens up a range of radical-mediated synthetic transformations. This radical can participate in dimerization reactions, addition to alkenes, and other radical coupling processes. The synthetic utility of these reactions lies in the formation of new carbon-carbon bonds under mild, photochemically-induced conditions. The radical derived from the substrate (R•) can also undergo various subsequent reactions, leading to the functionalization of the original substrate. rsc.org

The radical chemistry of 4-Chloro-4'-isopropylbenzophenone and related compounds has been explored for applications in polymer chemistry and organic synthesis. The ability to generate radicals under photochemical conditions provides a powerful tool for initiating polymerization and for the synthesis of complex organic molecules.

Derivatization Strategies for Functional Group Transformations in Research

The presence of both an electron-withdrawing chloro group and an electron-donating isopropyl group on the two phenyl rings creates a molecule with distinct electronic and reactive properties. The chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, while the isopropyl-substituted ring is more susceptible to electrophilic attack. The carbonyl group, a classic site for nucleophilic addition and reduction reactions, further expands the repertoire of possible chemical transformations.

Nucleophilic Aromatic Substitution at the Chloro-Substituted Ring

The chlorine atom on the benzoyl moiety of 4-Chloro-4'-isopropylbenzophenone can be displaced by various nucleophiles, a reaction pathway known as nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The reactivity of the aryl chloride is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org This type of reaction is fundamental in building more complex molecular architectures.

Common nucleophiles used in these transformations include amines, alkoxides, and thiolates. For instance, reaction with various amines would lead to the corresponding 4-amino-4'-isopropylbenzophenone derivatives. These reactions are typically carried out in the presence of a base and often at elevated temperatures in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

A specific example of such a transformation, although on a related benzophenone, is the reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones. rsc.org This highlights the feasibility of displacing the halogen with an oxygen-based nucleophile to form ether linkages, a key step in the synthesis of polyetherketones.

Electrophilic Substitution on the Isopropyl-Substituted Ring

The isopropyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Given that the para position is already occupied by the benzoyl group, electrophilic attack is expected to occur primarily at the ortho positions to the isopropyl group.

A key example of this type of reaction is nitration. The nitration of 1-chloro-4-isopropylbenzene has been studied, indicating that the isopropyl-substituted ring can undergo electrophilic substitution. rsc.org In the case of 4-Chloro-4'-isopropylbenzophenone, treatment with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be expected to yield nitro derivatives, with the nitro group predominantly adding to the ring bearing the isopropyl group. The resulting nitrated compounds can then serve as precursors for a variety of other derivatives, for example, through reduction of the nitro group to an amino group, which can then be further functionalized.

Reactions at the Carbonyl Group

The carbonyl group is a versatile functional group that can undergo a wide range of transformations, including reduction and addition of organometallic reagents.

Reduction of the Carbonyl Group:

The ketone functionality can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction would convert 4-Chloro-4'-isopropylbenzophenone into (4-chlorophenyl)(4-isopropylphenyl)methanol. The resulting alcohol can be a target molecule itself or an intermediate for further reactions, such as esterification or etherification at the newly formed hydroxyl group.

Addition of Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup. For example, the reaction of 4-Chloro-4'-isopropylbenzophenone with methylmagnesium bromide (CH₃MgBr) would yield (4-chlorophenyl)(4-isopropylphenyl)(methyl)methanol. This allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon, significantly increasing the molecular complexity.

Halogen Exchange Reactions

The chloro substituent can potentially be exchanged for another halogen, such as iodine, through a Finkelstein-type reaction. An analogous reaction has been reported for the synthesis of 4-chloro-4'-(7-iodoheptyl)benzophenone from its chloroheptyl precursor using sodium iodide in ethyl methyl ketone. prepchem.com This strategy can be useful for introducing a more reactive halogen for subsequent cross-coupling reactions.

Derivatization for Specific Applications

A significant application of derivatization strategies involving related benzophenones is in the synthesis of the drug fenofibrate. The synthesis often starts from 4-chloro-4'-hydroxybenzophenone (B194592), which is structurally similar to the target molecule of this article. ijraset.com The derivatization involves the etherification of the hydroxyl group. While 4-Chloro-4'-isopropylbenzophenone does not possess this hydroxyl group, analogous derivatization strategies could be envisioned if the chloro or isopropyl groups were first converted to a hydroxyl group.

The following interactive table summarizes potential derivatization strategies for 4-Chloro-4'-isopropylbenzophenone based on established chemical principles for related compounds.

| Starting Material | Reagent(s) | Reaction Type | Potential Product |

| 4-Chloro-4'-isopropylbenzophenone | R-NH₂ (various amines), Base | Nucleophilic Aromatic Substitution | 4-(Alkyl/Aryl)amino-4'-isopropylbenzophenone |

| 4-Chloro-4'-isopropylbenzophenone | NaOR (Sodium alkoxide) | Nucleophilic Aromatic Substitution | 4-Alkoxy-4'-isopropylbenzophenone |

| 4-Chloro-4'-isopropylbenzophenone | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution | 4-Chloro-2'-nitro-4'-isopropylbenzophenone |

| 4-Chloro-4'-isopropylbenzophenone | NaBH₄ or LiAlH₄ | Carbonyl Reduction | (4-Chlorophenyl)(4-isopropylphenyl)methanol |

| 4-Chloro-4'-isopropylbenzophenone | R-MgBr (Grignard reagent) | Carbonyl Addition | (4-Chlorophenyl)(4-isopropylphenyl)(R)methanol |

| 4-Chloro-4'-isopropylbenzophenone | NaI | Halogen Exchange | 4-Iodo-4'-isopropylbenzophenone |

These derivatization strategies demonstrate the versatility of 4-Chloro-4'-isopropylbenzophenone as a scaffold for generating a diverse library of compounds for further research. The specific outcomes of these reactions, including yields and regioselectivity, would need to be determined empirically through detailed laboratory investigation.

Computational Chemistry and Theoretical Modeling of 4 Chloro 4 Isopropylbenzophenone

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chloro-4'-isopropylbenzophenone, DFT calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. These calculations provide a wealth of information about the molecule's electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For 4-Chloro-4'-isopropylbenzophenone, the HOMO is expected to be localized primarily on the electron-rich isopropyl-substituted phenyl ring, while the LUMO would likely be distributed over the electron-withdrawing chloro-substituted phenyl ring and the carbonyl group. This distribution facilitates intramolecular charge transfer. Theoretical calculations for similar substituted benzophenones suggest that the energy gap would be in a range that indicates a stable yet reactive molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for 4-Chloro-4'-isopropylbenzophenone

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.85 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.98 |

| Energy Gap (ΔE) | 4.87 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.98 |

| Global Hardness (η) | 2.44 |

| Global Softness (S) | 0.41 |

| Electronegativity (χ) | 4.42 |

| Electrophilicity Index (ω) | 4.01 |

This data is illustrative and based on typical values for similar compounds calculated using DFT.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or slightly negative potential, respectively.

In 4-Chloro-4'-isopropylbenzophenone, the MEP surface would show a significant negative potential (red) around the oxygen atom of the carbonyl group, highlighting it as a primary site for electrophilic interaction. The chlorine atom would also contribute to a region of negative potential. Conversely, positive potential (blue) would be observed around the hydrogen atoms of the phenyl rings and the isopropyl group, indicating these as sites for potential nucleophilic interaction. This analysis is crucial for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical predictions for 4-Chloro-4'-isopropylbenzophenone would provide a detailed assignment of each proton and carbon atom in the molecule, aiding in the interpretation of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. The theoretical infrared (IR) spectrum helps in assigning the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretch of the ketone, the C-Cl stretch, and the various vibrations of the aromatic rings and the isopropyl group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). The calculations would reveal the electronic transitions, such as n→π* and π→π*, and their corresponding absorption wavelengths (λmax). For 4-Chloro-4'-isopropylbenzophenone, transitions involving the carbonyl chromophore and the aromatic rings would be predicted, providing insight into its photophysical properties.

Table 2: Hypothetical Predicted Spectroscopic Data for 4-Chloro-4'-isopropylbenzophenone

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic H: 7.2-7.8, Isopropyl CH: 3.1, Isopropyl CH₃: 1.3 |

| ¹³C NMR | Chemical Shift (δ, ppm) | C=O: 195, Aromatic C: 128-145, Isopropyl CH: 34, Isopropyl CH₃: 24 |

| IR | Vibrational Frequency (cm⁻¹) | C=O stretch: ~1660, C-Cl stretch: ~750, Aromatic C-H stretch: ~3050 |

| UV-Vis | Max. Absorption (λmax, nm) | ~260 (π→π), ~340 (n→π) |

This data is illustrative and represents typical values expected from computational predictions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For 4-Chloro-4'-isopropylbenzophenone, MD simulations can reveal its conformational landscape by exploring the rotational freedom around the single bonds connecting the phenyl rings to the carbonyl carbon. The simulations would identify the most stable conformers and the energy barriers between them, which are influenced by steric hindrance and electronic effects of the chloro and isopropyl substituents. Furthermore, MD simulations in different solvents can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding (if applicable in a protic solvent) and van der Waals forces, which govern the molecule's solubility and aggregation behavior.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions at a molecular level. For 4-Chloro-4'-isopropylbenzophenone, these studies could investigate various potential reactions, such as its reduction to form the corresponding alcohol or its role as a photosensitizer. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, calculate activation energies, and determine the reaction kinetics. This information is fundamental for understanding the reactivity of the compound and for designing new synthetic pathways or applications.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural features of molecules with their physicochemical properties. By developing a QSPR model for a series of benzophenone (B1666685) derivatives, including 4-Chloro-4'-isopropylbenzophenone, it would be possible to predict various properties such as boiling point, solubility, or even biological activity based on calculated molecular descriptors. These descriptors can include electronic (e.g., HOMO/LUMO energies), steric, and topological parameters. A robust QSPR model can significantly accelerate the discovery and optimization of new compounds with desired properties by reducing the need for extensive experimental synthesis and testing.

Advanced Applications of 4 Chloro 4 Isopropylbenzophenone in Materials Science

Role as an End-Capping Agent in Precision Polymer Synthesis

In the realm of precision polymer synthesis, the ability to control the termination of polymer chains is paramount. End-capping agents are crucial for this purpose, as they react with the active chain ends, effectively stopping further polymerization and defining the final structure and properties of the polymer. While specific research detailing the use of 4-Chloro-4'-isopropylbenzophenone as an end-capping agent is not extensively documented in publicly available literature, its chemical structure suggests a potential role in this capacity. The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, which could be utilized to terminate growing polymer chains.

Influence on Polymer Molecular Weight Control and Architecture

The molecular weight and its distribution are fundamental characteristics of a polymer that dictate its mechanical, thermal, and rheological properties. nsf.gov The use of a monofunctional species as an end-capping agent is a well-established method for controlling molecular weight in step-growth polymerization. youtube.com By introducing a controlled amount of an end-capping agent, the average chain length can be limited, thus controlling the molecular weight of the resulting polymer. youtube.comcaltech.edu In principle, 4-Chloro-4'-isopropylbenzophenone, acting as a monofunctional reactant due to its single reactive chlorine site, could be employed to regulate the molecular weight of polymers synthesized through mechanisms susceptible to termination by such a functional group. The precise ratio of the end-capping agent to the monomer would allow for the tuning of the polymer's molecular weight. rsc.org

The architecture of a polymer, whether linear, branched, or star-shaped, is also a critical determinant of its properties. End-capping plays a vital role in defining these architectures. rsc.org While the primary role of an end-capping agent is to terminate linear chains, its derivatives could potentially be used to create more complex structures. For instance, if 4-Chloro-4'-isopropylbenzophenone were to be functionalized with additional reactive groups, it could act as a branching point or as a core for star-shaped polymers.

Impact on Polymer Chain End-Group Functionality

The introduction of the 4-isopropylbenzophenone moiety at the chain end via 4-Chloro-4'-isopropylbenzophenone would impart photo-reactivity to the polymer. The benzophenone (B1666685) group is a well-known photosensitizer, and its presence at the chain end could allow for UV-induced crosslinking or grafting, opening up possibilities for creating novel materials with tailored properties.

Potential as a Photoinitiator in Photopolymerization Processes

Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is widely used in applications such as coatings, adhesives, and 3D printing. nih.gov Photoinitiators are key components in these systems, as they absorb light and generate reactive species (radicals or cations) that initiate the polymerization of monomers. nih.gov

Benzophenone and its derivatives are among the most commonly used Type II photoinitiators. nih.gov Upon absorption of UV light, benzophenone is excited to a triplet state, which can then abstract a hydrogen atom from a co-initiator (often an amine) to generate an initiating radical. While specific studies on 4-Chloro-4'-isopropylbenzophenone as a photoinitiator are not abundant, its structural similarity to other effective benzophenone-based photoinitiators suggests its potential in this area. The presence of the chloro and isopropyl groups on the benzophenone backbone can influence its photochemical properties, such as its absorption spectrum and initiation efficiency. It has been observed that increasing the concentration of some benzophenone-based photoinitiators can, beyond a certain point, lower the rate of photopolymerization. epa.gov

The efficiency of a photoinitiator is a critical parameter, and research has shown that polymeric photoinitiators, where the photoinitiating group is part of a polymer chain, can offer advantages over their low-molecular-weight counterparts, such as reduced migration and odor. nih.gov

Functionalization for Integration into Specialty Polymeric Materials

The functionalization of polymers is a key strategy for creating materials with specific, tailored properties. rsc.org This can be achieved by incorporating functional monomers into the polymer backbone or by post-polymerization modification. nih.gov The chemical structure of 4-Chloro-4'-isopropylbenzophenone, with its reactive chlorine atom and photoactive benzophenone core, makes it a versatile building block for the synthesis of functional polymers.

For example, the chlorine atom can be replaced through nucleophilic substitution reactions to attach a variety of functional groups to the benzophenone moiety. This functionalized benzophenone derivative could then be used as a monomer in polymerization reactions, leading to polymers with pendant photoactive groups. These groups could be used to induce crosslinking upon UV exposure, leading to the formation of robust networks with enhanced thermal and mechanical stability.

Exploration in Optoelectronic or Photonic Material Development

Materials with specific optical and electronic properties are at the heart of modern technologies such as organic light-emitting diodes (OLEDs), solar cells, and optical sensors. The benzophenone chromophore within 4-Chloro-4'-isopropylbenzophenone possesses inherent photophysical properties that could be exploited in the design of such materials.

By incorporating this compound into a polymer backbone or as a side chain, it may be possible to tune the photoluminescent or charge-transporting properties of the resulting material. The specific electronic effects of the chloro and isopropyl substituents on the benzophenone core would play a crucial role in determining the final optoelectronic characteristics. While direct research on 4-Chloro-4'-isopropylbenzophenone in this context is limited, the broader field of benzophenone-containing polymers for optoelectronic applications provides a foundation for such exploration.

Analytical Method Development and Validation for Research Purity and Quantification

Chromatographic Methodologies for Isolation and Purity Verification

Chromatographic techniques are indispensable for the separation of 4-Chloro-4'-isopropylbenzophenone from potential impurities, which may include starting materials, by-products from its synthesis, or degradants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the volatility and thermal stability of the compound and its potential impurities.

HPLC is a primary tool for the purity assessment of 4-Chloro-4'-isopropylbenzophenone due to its high resolution and applicability to a wide range of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method is typically favored for benzophenone (B1666685) derivatives.

Method Development: The development of an effective HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any impurities.

Stationary Phase: A C18 column is a common and effective choice for the separation of moderately non-polar compounds like 4-Chloro-4'-isopropylbenzophenone. The alkyl chains of the C18 stationary phase provide hydrophobic interactions with the analyte.

Mobile Phase: A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is generally employed. The gradient allows for the effective elution of compounds with a range of polarities. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, can improve peak shape and resolution.

Detection: A UV detector is highly suitable for benzophenone derivatives due to the presence of the chromophoric benzoyl group. The detection wavelength is typically set at the absorption maximum (λmax) of 4-Chloro-4'-isopropylbenzophenone to ensure maximum sensitivity.

Optimization: Method optimization aims to achieve a balance between resolution, analysis time, and sensitivity. This involves fine-tuning the gradient profile, flow rate, and column temperature. For instance, a shallower gradient can improve the separation of closely eluting impurities, while a higher flow rate can reduce the analysis time.

A typical optimized HPLC method for the analysis of 4-Chloro-4'-isopropylbenzophenone is presented below:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be expected to provide good separation of 4-Chloro-4'-isopropylbenzophenone from common impurities such as 4-chlorobenzoic acid and isopropylbenzene.

While HPLC is ideal for the main compound and non-volatile impurities, Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in the 4-Chloro-4'-isopropylbenzophenone sample. These could include residual solvents from the synthesis or volatile by-products. GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive identification of volatile organic compounds. oup.com

Method Development: A standard GC method for volatile impurity analysis would involve:

Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is generally suitable for a broad range of volatile organic compounds.

Carrier Gas: Helium is a common choice for the carrier gas, with a constant flow rate to ensure reproducible retention times.

Temperature Program: A temperature gradient is crucial for separating a mixture of volatile compounds with different boiling points. The program typically starts at a low temperature to resolve the most volatile components and gradually increases to elute the less volatile ones.

Injector and Detector: A split/splitless injector is commonly used, with the split ratio adjusted based on the expected concentration of impurities. A Flame Ionization Detector (FID) offers good sensitivity for a wide range of organic compounds. For more specific identification, a Mass Spectrometer (MS) is invaluable. oup.comrestek.com

A representative GC method for analyzing volatile impurities in 4-Chloro-4'-isopropylbenzophenone is outlined below:

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 280 °C (hold 5 min) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID) or MS transfer line at 280 °C |

| Injection Mode | Split (50:1) |

This method would be capable of detecting and quantifying common laboratory solvents such as acetone, ethyl acetate, and toluene, which might be present as residual impurities.

Quantitative Spectroscopic Techniques for Research Sample Analysis

For routine quantification of 4-Chloro-4'-isopropylbenzophenone in research samples, where the purity has already been established by chromatography, UV-Visible spectrophotometry offers a rapid, simple, and cost-effective analytical method. nih.govnih.gov The presence of the extensive chromophore in the benzophenone structure leads to strong UV absorbance. researchgate.net

A quantitative UV-Vis method would involve:

Solvent Selection: A suitable UV-transparent solvent that readily dissolves the compound, such as ethanol (B145695) or acetonitrile, is chosen.

Determination of λmax: The UV spectrum of a dilute solution of 4-Chloro-4'-isopropylbenzophenone is recorded to determine the wavelength of maximum absorbance (λmax). This is crucial for achieving the highest sensitivity and minimizing interferences.

Calibration Curve: A series of standard solutions of known concentrations are prepared and their absorbance at the λmax is measured. A calibration curve is then constructed by plotting absorbance versus concentration.

Sample Analysis: The absorbance of the research sample, prepared in the same solvent and at a concentration that falls within the linear range of the calibration curve, is measured. The concentration of 4-Chloro-4'-isopropylbenzophenone in the sample is then determined from the calibration curve.

A hypothetical dataset for a UV-Vis calibration of 4-Chloro-4'-isopropylbenzophenone is provided below:

| Concentration (mg/L) | Absorbance at λmax (e.g., 254 nm) |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.763 |

Method Validation Parameters for Academic Research Protocols

To ensure that the analytical methods developed are suitable for their intended purpose in an academic research setting, they must be validated. The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of 4-Chloro-4'-isopropylbenzophenone. Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines. europa.euduyaonet.comslideshare.net

Specificity, often used interchangeably with selectivity in this context, is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographytoday.comresearchgate.net

For HPLC: Specificity is demonstrated by showing that the peak for 4-Chloro-4'-isopropylbenzophenone is well-resolved from peaks of potential impurities. This can be achieved by analyzing a sample spiked with known impurities or by subjecting a sample to stress conditions (e.g., acid, base, heat, light) to generate degradation products and demonstrating that the main peak remains pure. Peak purity analysis using a diode array detector (DAD) can further confirm the homogeneity of the analyte peak.

For GC: Specificity is established by demonstrating that the retention time of 4-Chloro-4'-isopropylbenzophenone is unique and that there are no co-eluting peaks at this retention time from a blank or a mixture of potential volatile impurities. The use of a mass selective detector (MSD) provides a high degree of specificity through the analysis of the mass spectrum of the eluting peak.

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. gmpsop.comgmpinsiders.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gmpsop.com

To determine linearity, a series of at least five standard solutions of 4-Chloro-4'-isopropylbenzophenone covering the expected concentration range are prepared and analyzed. The response (e.g., peak area in HPLC or absorbance in UV-Vis) is then plotted against the concentration.

A typical linearity study for an HPLC method might yield the following data:

| Concentration (µg/mL) | Peak Area |

| 10 | 120500 |

| 25 | 301200 |

| 50 | 602500 |

| 75 | 903600 |

| 100 | 1205000 |

The data is then subjected to linear regression analysis. The key statistical parameters evaluated are the correlation coefficient (r) or the coefficient of determination (R²), the y-intercept, and the slope of the regression line. For a method to be considered linear, the R² value should ideally be greater than 0.99. researchgate.net

Precision and Accuracy in Quantitative Measurements

Precision and accuracy are fundamental attributes of any quantitative analytical method. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy, on the other hand, denotes the closeness of the measured value to the true or accepted reference value and is often expressed as a percentage recovery.

For the quantitative determination of 4-Chloro-4'-isopropylbenzophenone, a high-performance liquid chromatography (HPLC) method would be a common and suitable technique. The validation of such a method would involve analyzing a series of samples with known concentrations of the compound.

Precision: To assess the precision of the method, multiple preparations of a standard solution of 4-Chloro-4'-isopropylbenzophenone at a specific concentration would be analyzed. This is typically done on the same day (intra-day precision or repeatability) and on different days (inter-day precision or intermediate precision).

Accuracy: Accuracy is determined by spiking a sample matrix with a known amount of 4-Chloro-4'-isopropylbenzophenone standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage of the added compound that is recovered by the analytical method is then calculated.

Hypothetical Data for Precision and Accuracy of an HPLC Method for 4-Chloro-4'-isopropylbenzophenone

| Parameter | Level | Number of Samples (n) | Mean Recovery (%) | RSD (%) |

| Intra-day Precision | 100% | 6 | - | 0.85 |

| Inter-day Precision | 100% | 6 (over 3 days) | - | 1.25 |

| Accuracy | 80% | 3 | 99.2 | 1.10 |

| 100% | 3 | 100.5 | 0.95 | |

| 120% | 3 | 98.9 | 1.30 |

This table presents illustrative data for the precision and accuracy of a hypothetical HPLC method for the analysis of 4-Chloro-4'-isopropylbenzophenone.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for determining the sensitivity of an analytical method. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

There are several methods to determine LOD and LOQ, including the signal-to-noise ratio method and the method based on the standard deviation of the response and the slope of the calibration curve. For the signal-to-noise method, an LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.

Hypothetical LOD and LOQ Data for an HPLC Method for 4-Chloro-4'-isopropylbenzophenone

| Parameter | Method | Value |

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.15 µg/mL |

This table provides hypothetical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for an HPLC-based analytical method for 4-Chloro-4'-isopropylbenzophenone.

The validation of an analytical method for 4-Chloro-4'-isopropylbenzophenone according to these parameters ensures that the method is reliable, accurate, and suitable for its intended purpose, whether for research purity assessment or for routine quality control in a manufacturing setting.

Environmental Fate and Transformation Studies of 4 Chloro 4 Isopropylbenzophenone Academic Focus

Photodegradation Pathways in Aqueous and Atmospheric Environments

While direct research on the photodegradation of 4-Chloro-4'-isopropylbenzophenone is not extensively documented, the photochemical behavior of benzophenones and chlorinated aromatic compounds provides a strong basis for predicting its transformation pathways. Benzophenones are known to be photochemically active. nih.gov

In aqueous environments, the photodegradation of benzophenone-type compounds can proceed through direct photolysis, where the molecule absorbs UV radiation, and indirect photolysis, mediated by reactive species present in the water. mdpi.com For instance, studies on other benzophenone (B1666685) derivatives have shown that they are susceptible to degradation under UV irradiation. mdpi.com The presence of the chlorine atom on one of the phenyl rings is expected to influence the electronic properties of the molecule and, consequently, its light absorption characteristics and photoreactivity.

In the atmosphere, gas-phase reactions with photochemically generated hydroxyl radicals (•OH) are a primary degradation pathway for many organic compounds. umd.edu The isopropyl group on the second phenyl ring would be susceptible to hydrogen abstraction by •OH radicals, leading to the formation of various degradation products. The benzophenone moiety itself can also undergo photochemical reactions in the atmosphere.

Table 1: Predicted Photodegradation Reactions of 4-Chloro-4'-isopropylbenzophenone

| Environment | Proposed Reaction Pathway | Potential Byproducts |

| Aqueous | Direct UV photolysis | Cleavage of the carbonyl bridge, dechlorination, oxidation of the isopropyl group. |

| Indirect photolysis (via •OH) | Hydroxylated derivatives, ring-opened products. | |

| Atmospheric | Reaction with •OH radicals | Isopropyl group oxidation products (e.g., acetone, 4-chlorobenzoyl derivatives), ring cleavage products. |

Microbial Biotransformation and Biodegradation Mechanisms

The microbial degradation of 4-Chloro-4'-isopropylbenzophenone has not been specifically reported. However, the biodegradation of its constituent parts—chlorinated aromatic compounds and alkylated benzenes—has been studied, offering insights into potential metabolic pathways.

Microorganisms have been shown to degrade chlorinated aromatic compounds, often initiating the process with dehalogenation. For example, some bacteria can metabolize 4-chlorobenzoate. nih.gov The biodegradation of the isopropylbenzene (cumene) component is also well-documented, with some bacterial strains capable of utilizing it as a carbon and energy source through oxidation of the isopropyl group. nih.govwikipedia.org